2',3'-O-Isopropylidenecytidine
Overview
Description
2',3'-O-Isopropylidenecytidine, also known as IC, is a synthetic nucleoside analogue that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s and has since been investigated for its antiviral, antitumor, and antiproliferative properties. In
Scientific Research Applications
1. Chemical Synthesis and Biological Properties
2',3'-O-Isopropylidenecytidine has been a subject of interest in chemical synthesis and biological studies. A notable application involves its synthesis for investigating its biological properties. For instance, Ivanov et al. (2010) synthesized 4'-fluoro-2',3'-O-isopropylidenecytidine and explored its effectiveness as an inhibitor of HCV RNA-dependent RNA polymerase and as a substrate for NTPase reaction (Ivanov et al., 2010).
2. DNA Adduct Formation and Mutagenicity
Research has also focused on the interaction of 2',3'-O-Isopropylidenecytidine with other compounds and its implications for DNA adduct formation and mutagenicity. Koskinen et al. (2000) studied the alkylation of 2'-deoxycytidine by styrene oxide, revealing insights into the mutagenicity of such interactions (Koskinen, Calebiro & Hemminki, 2000).
3. Spectroscopy and Molecular Dynamics
Spectroscopic techniques have been employed to study the protonated forms of nucleosides, including 2',3'-O-Isopropylidenecytidine. Filippi et al. (2013) utilized IRMPD spectroscopy to probe these nucleosides, offering insights into their molecular dynamics and stability (Filippi et al., 2013).
4. Radiosensitization for Tumor Therapy
Further research has been conducted to understand the role of fluorinated nucleosides, including compounds structurally similar to 2',3'-O-Isopropylidenecytidine, in radiosensitization for tumor therapy. Kopyra et al. (2014) discussed how such compounds, when incorporated into DNA, might enhance the effectiveness of radiation therapy in cancer treatment (Kopyra, Keller & Bald, 2014).
properties
IUPAC Name |
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-aminopyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O5/c1-12(2)19-8-6(5-16)18-10(9(8)20-12)15-4-3-7(13)14-11(15)17/h3-4,6,8-10,16H,5H2,1-2H3,(H2,13,14,17)/t6-,8-,9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGDNZQSYVIVHU-PEBGCTIMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=CC(=NC3=O)N)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=CC(=NC3=O)N)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-O-Isopropylidenecytidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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